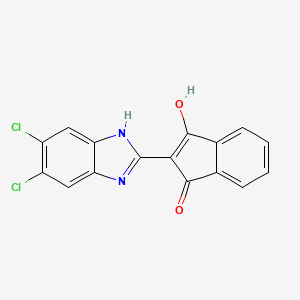

2-(5,6-Dichloro-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

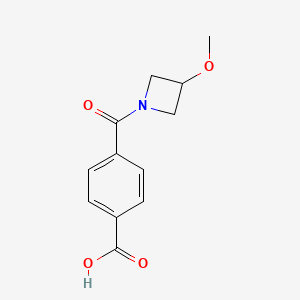

2-(5,6-Dichloro-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione is a derivative of indane-1,3-dione . Indane-1,3-dione is a versatile building block used in numerous applications ranging from biosensing, bioactivity, bioimaging to electronics or photopolymerization . It is among one of the most privileged scaffolds in chemistry, as the derivatives of this structure can find applications in various research fields .

Synthesis Analysis

2-(3-Oxo-2,3-dihydro-1 H-inden-1-ylidene)malononitrile and 2,2′-(1 H-indene-1,3(2 H)-diylidene)dimalononitrile can be synthesized by a Knoevenagel reaction of malononitrile on 4 in ethanol using sodium acetate or piperidine as the bases .Molecular Structure Analysis

The molecular structure of 2-(5,6-Dichloro-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione is similar to that of indane-1,3-dione . It is a derivative of indane-1,3-dione, which is a common scaffold in chemistry .Chemical Reactions Analysis

Indane-1,3-dione, the parent compound of 2-(5,6-Dichloro-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione, is used in numerous chemical reactions to produce various derivatives . It is a versatile building block in chemistry .Scientific Research Applications

Analytical Techniques and Environmental Impact Studies

Ionic Liquid-Based Catalysts for CO2 Conversion : Research highlights the use of ionic liquids as solvents and catalysts for CO2 capture and conversion into value-added chemicals, demonstrating innovative approaches to addressing environmental challenges through chemical synthesis and transformation processes (Zhang et al., 2023).

Schiff Base, Hydrazone, and Oxime Derivatives of Curcumin : This review covers the synthesis and biological activities of Schiff base, hydrazone, and oxime derivatives of curcumin, highlighting how modifications of a parent compound can enhance its medicinal and biological properties. Such methodologies could be applicable to the study and application of a wide range of chemical compounds, including the one (Omidi & Kakanejadifard, 2020).

Detection of Latent Fingermarks with 1,2-Indanedione (IND) : IND is discussed as a fluorescent reagent for developing latent fingermarks on porous surfaces. The interaction of IND with amino acids to produce clear, stable markings showcases the chemical's application in forensic science. This indicates the diverse potential applications of chemically active compounds in various fields (Kumar, Bhagat, & Bumbrah, 2021).

Chemistry and Properties of Bis-Benzimidazole and Bis-Benzthiazole Derivatives : The review summarizes the preparation, properties, and applications of compounds containing pyridine-bis-benzimidazole and pyridine-bis-benzthiazole structures. This insight into the chemistry and utility of such compounds suggests avenues for exploring the characteristics and applications of similarly structured chemicals (Boča, Jameson, & Linert, 2011).

properties

IUPAC Name |

2-(5,6-dichloro-1H-benzimidazol-2-yl)-3-hydroxyinden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8Cl2N2O2/c17-9-5-11-12(6-10(9)18)20-16(19-11)13-14(21)7-3-1-2-4-8(7)15(13)22/h1-6,21H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYJVFNBFWIEFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)C3=NC4=CC(=C(C=C4N3)Cl)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5,6-Dichloro-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)-3-[(4-fluoroanilino)methylene]-2-pyrrolidinone](/img/structure/B2556225.png)

![N-(8-chloro-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B2556226.png)

![N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2556228.png)

![N1-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(thiophen-2-ylmethyl)oxalamide](/img/structure/B2556230.png)

![(Z)-5-((1H-indol-3-yl)methylene)-3-(benzo[d][1,3]dioxol-5-yl)-2-thioxothiazolidin-4-one](/img/structure/B2556237.png)

![1-[(Prop-2-en-1-ylsulfanyl)methyl]-1H-1,2,3-benzotriazole](/img/structure/B2556239.png)

![2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propan-1-ol](/img/structure/B2556241.png)

![N-(2,3-dimethylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2556244.png)